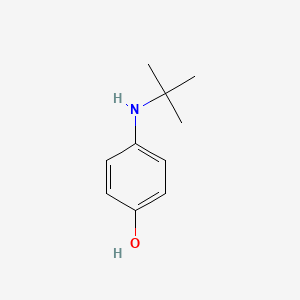

p-Hydroxyphenyl-t-butylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(tert-butylamino)phenol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h4-7,11-12H,1-3H3 |

InChI Key |

GQAOJCJXXMCHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for P Hydroxyphenyl T Butylamine and Its Analogs

Direct Amination Approaches to Aryl Halides Bearing Hydroxyl Groups

Directly forming the carbon-nitrogen bond on an aromatic ring is a powerful strategy. This is often accomplished through transition-metal-catalyzed methods or, under specific conditions, via nucleophilic aromatic substitution.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of aryl amines from aryl halides. wikipedia.org The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.orgacsgcipr.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered amines like tert-butylamine (B42293) and electron-rich aryl halides like p-bromophenol. acsgcipr.orguwindsor.ca Sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphine ligands (e.g., XantPhos), are often employed to facilitate the reaction. acsgcipr.orgchemrxiv.org The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly used to deprotonate the amine. acsgcipr.orglibretexts.org While highly effective, the direct coupling of phenols can be challenging due to the high C-O bond dissociation energy. researchgate.net Therefore, aryl halides or tosylates derived from phenols are more common substrates. researchgate.netacs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 | 76-97 |

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 100-120 | Varies |

| [Pd(Cinamyl)Cl]₂ | XantPhos | DBU | PhMe | 140 | 87 |

This table presents generalized conditions based on literature for similar couplings. acsgcipr.orguwindsor.cachemrxiv.org Yields are highly substrate-dependent.

Nucleophilic Aromatic Substitution (SNAr) is another pathway to form C-N bonds, where a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. fishersci.fi For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The synthesis of p-Hydroxyphenyl-t-butylamine from an unactivated p-halophenol via a classical SNAr mechanism is generally not feasible because the hydroxyl group is electron-donating, which deactivates the ring towards nucleophilic attack. libretexts.org However, in specific cases, such as with highly activated substrates like hexafluorobenzophenone, sequential SNAr reactions with amines, including tert-butylamine, can be achieved. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF with a base to deprotonate the amine. fishersci.fi

Reductive Amination Pathways Utilizing p-Hydroxybenzaldehyde Derivatives

Reductive amination is a widely used and highly versatile method for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov This one-pot reaction involves the initial formation of a Schiff base (imine) from the condensation of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. nih.govmasterorganicchemistry.com

For the synthesis of this compound, p-hydroxybenzaldehyde is reacted with tert-butylamine. google.com Due to the steric hindrance of tert-butylamine, the reaction rate can be slower compared to less hindered primary amines. google.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. masterorganicchemistry.comgoogle.com Other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective and can offer greater selectivity for the imine over the starting aldehyde. masterorganicchemistry.com The reaction is often performed in alcoholic solvents like methanol (B129727) or ethanol. google.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Solvent |

| p-Hydroxybenzaldehyde | tert-Butylamine | Sodium Borohydride (NaBH₄) | Methanol, Ethanol |

| p-Hydroxybenzaldehyde | tert-Butylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol |

| p-Hydroxybenzaldehyde | tert-Butylamine | Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Various |

This table lists common components for the reductive amination synthesis of this compound. masterorganicchemistry.comgoogle.comgoogle.com

Multi-Component Reactions Incorporating p-Hydroxyphenyl and tert-Butylamine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govillinois.edu

To create analogs containing the p-hydroxyphenyl and tert-butylamine scaffolds, one could employ p-hydroxybenzaldehyde as the aldehyde component and tert-butyl isocyanide as the isocyanide component. beilstein-journals.orgbeilstein-journals.org The amine and carboxylic acid components can be varied to generate a library of complex molecules. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion to form a stable α-acylamino amide product. nih.gov Phenolic hydroxyl groups often require protection (e.g., as allyl ethers) as they may not be fully stable under standard Ugi reaction conditions. semanticscholar.org

Derivatization Strategies for this compound Precursors

The functional groups on a precursor molecule can be chemically modified or protected before the key bond-forming step. This is a common strategy to enhance reactivity, prevent side reactions, or improve the stability of intermediates.

The phenolic hydroxyl group is reactive and can interfere with certain synthetic transformations. researchgate.net For instance, in palladium-catalyzed coupling reactions, the acidic proton of the phenol (B47542) can complicate the catalytic cycle, and couplings generally proceed more efficiently when the hydroxyl group is protected. nih.gov

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters. nih.govresearchgate.net The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For example, a benzyl ether can be attached to the phenolic oxygen of p-bromophenol before a Buchwald-Hartwig amination. After the C-N bond is formed, the benzyl group can be removed by hydrogenolysis to reveal the free phenol in the final product. Similarly, the tetrafluoropyridyl (TFP) group has been introduced as a robust protecting group for phenols that is stable to various conditions, including palladium cross-coupling, and can be removed under mild conditions. rsc.org This strategy of protection/deprotection allows for a broader range of reaction conditions to be applied during the synthesis.

Transformations Involving the Primary Amine Moiety

The primary amine group in analogs of this compound serves as a versatile handle for further molecular elaboration. Common transformations include N-alkylation and N-acylation, which allow for the synthesis of a diverse array of derivatives.

N-Alkylation: Direct alkylation of primary amines with alkyl halides is often challenging to control. The product secondary amine is frequently more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely used alternative is reductive amination . masterorganicchemistry.commasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary amine. This two-step, often one-pot, procedure avoids the issue of multiple alkylations. masterorganicchemistry.com

N-Acylation: The reaction of the primary amine with acylating agents, such as acid anhydrides or acyl chlorides, provides the corresponding N-acyl derivatives (amides). researchgate.netmdpi.com In substrates containing both a phenolic hydroxyl and an amino group, such as p-aminophenol, the amine group is the superior nucleophile. quora.com Consequently, acylation occurs chemoselectively at the nitrogen atom under neutral or mildly basic conditions. quora.comdocbrown.info

Table 1: Common Transformations of the Primary Amine Moiety

| Transformation | Reagent(s) | Product | Remarks |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | Secondary Amine, Tertiary Amine, Quaternary Salt | Difficult to control; often results in over-alkylation. masterorganicchemistry.com |

| Reductive Amination | 1. Aldehyde/Ketone 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Secondary Amine | Highly controlled method for mono-alkylation. masterorganicchemistry.com | | N-Acylation | Acyl Chloride, Acid Anhydride | Amide | Chemoselective for the amine over a hydroxyl group. researchgate.netquora.com |

Comparative Analysis of Synthetic Efficiencies and Selectivities

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of hydroxyl-substituted phenylalkylamines, the primary challenge is often differentiating the reactivity of the amine and the phenolic hydroxyl group.

During Synthesis: In the context of reductive amination starting from a hydroxy-substituted ketone (e.g., p-hydroxyacetophenone) and an amine, the reaction is inherently chemoselective. The carbonyl group is the most electrophilic site, reacting with the nucleophilic amine to form an imine, which is subsequently reduced. The phenolic hydroxyl group typically remains unaffected under standard reductive amination conditions. d-nb.info

During Subsequent Transformations: When modifying a molecule like p-hydroxyphenylamine, the amine group's greater nucleophilicity compared to the phenolic hydroxyl group dictates the site of reaction for processes like acylation and alkylation under non-basic conditions. quora.com

Regioselectivity , the control of reaction at different positions on a molecule, is most commonly addressed in this context through the selection of the starting material. Syntheses typically commence with a precursor that already contains the desired 1,4- (para) substitution pattern on the aromatic ring, such as p-aminophenol or p-hydroxybenzaldehyde. google.comnih.gov This strategy circumvents the need for complex and often low-yielding aromatic substitution reactions to install the hydroxyl and amino functionalities at the correct positions.

A key aspect of synthetic efficiency in reductive amination is the choice of reducing agent. Different agents offer varying levels of reactivity and selectivity, allowing for optimization based on the specific substrate.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Selectivity Profile | Advantages/Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, neutral pH | Reduces both imines and carbonyls. | Readily available and inexpensive; can lead to side reactions due to carbonyl reduction. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (6-7) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comwikipedia.org | Excellent for one-pot reactions; generates toxic cyanide byproducts. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-protic solvents (e.g., CH₂Cl₂) | Mild and selective for iminium ions. | Less toxic than NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Ni catalyst | Highly effective; can reduce other functional groups (e.g., C=C bonds). | "Green" method with high atom economy; catalyst choice is crucial for chemoselectivity. d-nb.infowikipedia.org |

While this compound itself is an achiral molecule, many of its pharmacologically important analogs possess stereocenters. The synthesis of a single enantiomer is often crucial, necessitating the use of stereoselective synthetic methods.

Asymmetric Reductive Amination: A primary strategy for establishing chirality is the asymmetric reductive amination of a prochiral ketone. This can be accomplished by using a chiral catalyst in conjunction with a reducing agent, which facilitates the formation of one enantiomer of the amine product over the other.

Biocatalysis: The use of enzymes offers a powerful route to chiral amines with exceptional stereoselectivity. whiterose.ac.uk

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine. whiterose.ac.uk This method is highly valued for its extremely high enantiomeric excess (often >99% ee) and operation under mild, environmentally benign aqueous conditions. whiterose.ac.uk ω-TAs can be used for both the asymmetric synthesis from a ketone and the kinetic resolution of a racemic amine. whiterose.ac.uk

Alcohol Dehydrogenases (ADHs): These enzymes can be used for the stereoselective reduction of ketones to chiral alcohols, which can then be converted to amines through subsequent chemical steps. researchgate.net

Chiral Auxiliaries: This classical approach involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. ethz.ch The auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantioenriched product. ethz.ch

Table 3: Overview of Stereoselective Synthesis Strategies for Chiral Amines

| Strategy | Description | Typical Enantioselectivity | Key Features |

|---|---|---|---|

| Asymmetric Catalysis | A chiral metal catalyst or organocatalyst directs the stereoselective reduction of an intermediate imine. | Good to Excellent (80-99% ee) | Requires development of a specific catalyst system for the substrate. researchgate.net |

| Biocatalysis (ω-Transaminases) | An enzyme selectively synthesizes one enantiomer of the amine from a prochiral ketone. whiterose.ac.uk | Excellent (>99% ee) | Highly selective, environmentally friendly, operates under mild conditions. whiterose.ac.uk |

| Chiral Pool Synthesis | The synthesis begins with an enantiomerically pure starting material from nature (e.g., an amino acid). ethz.ch | Excellent (as per starting material) | Limited by the availability of suitable chiral starting materials. |

| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to guide a stereoselective transformation. ethz.ch | Good to Excellent | Requires additional steps for attachment and removal of the auxiliary. |

Iii. Mechanistic Insights into P Hydroxyphenyl T Butylamine Reactions

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamic profiles is essential for understanding the feasibility and rate of chemical transformations. For phenolic amine systems, these profiles are influenced by factors such as the electronic nature of substituents, solvent effects, and the presence of catalysts.

In related systems, kinetic studies of the aminolysis of esters have shown that the reaction mechanism can be complex, sometimes involving kinetic terms that are second order in the amine. researchgate.net This suggests that the amine can act as both a nucleophile and a catalyst for proton transfer steps. researchgate.net The reactivity of thioesters, which are more reactive than their oxygen-containing counterparts, is dictated by the pKa of the leaving and incoming thiols, highlighting the importance of the thermodynamic stability of reactants and products. researchgate.net

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of decomposition can be determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These parameters provide crucial information about the stability of compounds and the energy changes associated with their reactions. researchgate.net For instance, the activation energy (Ea) for thermal decomposition can be calculated from TGA data using models like the Coats-Redfern method. researchgate.net

Role of tert-Butylamine (B42293) as a Base and Ligand in Catalytic Systems

tert-Butylamine has been identified as a highly effective and cost-efficient bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions, where it serves as both a base and a ligand. acs.orgacs.orgchemrxiv.orguni-regensburg.de This dual role simplifies reaction setups and overcomes challenges associated with traditional ligand and base systems, such as solubility issues and the need for extensive optimization. acs.org

The efficacy of tert-butylamine stems from several key properties:

Basicity: While milder and more cost-effective than many traditional bases, it possesses sufficient basicity to facilitate the deprotonation of nucleophiles like phenols, which is a crucial step in many cross-coupling reactions. acs.orguni-regensburg.de

Ligand Properties: The primary amino group in tert-butylamine has adequate donor capacity to maintain the reactivity of the nickel catalyst during the oxidative addition step. acs.orguni-regensburg.de The bulky tertiary alkyl group enhances coordination lability, which promotes efficient ligand exchange and catalytic turnover. acs.orguni-regensburg.de This steric hindrance also disfavors undesirable side reactions like reductive elimination and self-coupling. acs.orguni-regensburg.de

Solubility and Functional Group Tolerance: Its use leads to homogeneous, precipitate-free reaction systems and demonstrates broad functional group tolerance. acs.org

This bifunctional nature has proven effective for a wide range of C-O and C-N bond-forming reactions, accommodating various nucleophiles including phenols, anilines, and alcohols. acs.orgchemrxiv.orgresearchgate.net

Electron Transfer Mechanisms in Reactions Involving Phenolic Amine Systems

Reactions involving phenolic amine systems often proceed through proton-coupled electron transfer (PCET) mechanisms. nih.govacs.org In these processes, the transfer of an electron and a proton occur in a coordinated fashion. PCET can be a critical pathway in the oxidation of phenols, leading to the formation of phenoxyl radicals. nih.gov

The mechanism can be either stepwise or concerted:

Stepwise Pathways: These involve initial electron transfer followed by proton transfer (ET-PT) or initial proton transfer followed by electron transfer (PT-ET). nih.gov

Concerted Proton-Electron Transfer (CPET): In this mechanism, the electron and proton are transferred in a single kinetic step. nih.gov

For intramolecularly hydrogen-bonded phenols, oxidation often occurs via a CPET mechanism to form a phenoxyl radical where the phenolic proton has transferred to the base. nih.gov The driving force for this proton movement significantly lowers the redox potentials for these oxidations. nih.gov The presence of a nearby amine group, as in p-Hydroxyphenyl-t-butylamine, can facilitate this process. Studies on model compounds have shown that one-electron oxidation of phenols with a pendant intramolecular base leads to the formation of stable distonic radical cations through CPET. pnas.org

The specific mechanism is often elucidated through electrochemical techniques like cyclic voltammetry, which can help distinguish between concerted and stepwise pathways. researchgate.net

Investigating Radical Intermediates in this compound Chemistry

The formation of radical intermediates is a key feature of the chemistry of phenolic amines. The one-electron oxidation of a phenol (B47542), often facilitated by PCET, generates a phenoxyl radical. nih.gov In the context of this compound, this would be a p-(t-butylamino)phenoxyl radical.

The presence of the amine group can influence the stability and reactivity of this radical. In some cases, the reaction of benzhydryl halides with hindered nucleophiles like tri-n-butylamine has been shown to produce products derived from benzhydryl radicals, indicating a one-electron transfer mechanism. oup.com

In the electrochemical oxidation of C4-hydroxyphenyl substituted 1,4-dihydropyridines, the formation of an unstable dihydropyridyl radical intermediate has been confirmed through controlled-potential electrolysis and ESR experiments. uchile.cl Similarly, the flash vacuum thermolysis of N-pyridylmethylidene-tert-butylimines proceeds via the elimination of a methyl radical to form resonance-stabilized 2-azaallyl radicals. researchgate.net

The OH-initiated atmospheric degradation of tert-butylamine primarily occurs through hydrogen abstraction from the amino group, leading to radical intermediates that, in the presence of NOx, form various products. whiterose.ac.uk

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for understanding the intricate details of reaction mechanisms involving compounds like this compound. researchgate.netnih.govnih.gov

DFT is a quantum chemical method used to investigate the electronic structure of molecules, providing insights into reaction pathways, transition states, and energetics. nih.gov

Reaction Mechanisms: DFT calculations have been employed to support proposed reaction mechanisms. For instance, in the flash vacuum thermolysis of tert-butylimines, DFT calculations at the CAM-B3LYP/6-311G(d,p) level were used to validate the proposed pathways involving radical intermediates. researchgate.net

Energetics and Reactivity: DFT can be used to calculate the formation energy of products and the energy levels of molecular orbitals (HOMO and LUMO). scirp.org These calculations help to elucidate the reactivity of different species. For example, aldehydes with electron-withdrawing groups have lower LUMO energy levels, making them better electrophiles. scirp.org

Hydrogen Abstraction: DFT methods like CAM-B3LYP, M062x, and wB97x have been used to investigate the mechanisms of hydrogen abstraction from carbon by the t-butoxyl radical. researchgate.net

Catalyst Design: DFT studies contribute to the rational design of catalysts by providing insights into the electronic and coordination structures of active sites. rsc.org

The following table shows representative data from DFT calculations on the formation energy of an imine from p-bromobenzaldehyde and various amines. scirp.org

| Amine | Formation Energy of Aldehyde (Hartree) | Formation Energy of Imine (Hartree) | ΔE (Hartree) |

| n-Propylamine | -2683.08 | -2858.75 | -175.67 |

| n-Butylamine | -2683.08 | -2898.05 | -214.97 |

| i-Butylamine | -2683.08 | -2898.05 | -214.97 |

| Benzylamine | -2683.08 | -2951.35 | -268.27 |

| Calculation method = ωB97X-D/6-31G. scirp.org |

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of reactive processes. nih.gov

Reactive MD (ReaxFF): The ReaxFF method allows for the simulation of chemical reactions by smoothly handling the formation and breaking of covalent bonds. mdpi.com This has been used to study the reaction process of mixtures involving tert-butylamine with other reagents at high temperatures, analyzing potential energy changes and product formation over time. nih.gov

Simulating Complex Systems: MD simulations are invaluable for studying large biomolecular systems and can help in understanding protein-ligand interactions and conformational changes, which is relevant for phenolic amines that may interact with biological targets. nih.gov

Thermal Processes: MD simulations can be used to investigate thermal activation processes, such as the dissociation of covalent bonds in polymers, by modeling the system's behavior under tensile loading. mdpi.com

The table below illustrates the timeline for the formation of a key product, HNO₂, in the simulated reaction of DMAZ and NTO with various amine additives, including tert-butylamine, as determined by ReaxFF MD. nih.gov

| Additive | Time to Reach Max HNO₂ (ps) | Max Number of HNO₂ Molecules |

| None (Pure DMAZ) | 13.5 | 21 |

| tert-Butylamine | 14.6 | 25 |

| Pyrrole | 6.6 | 25 |

| TMEDA | 11.0 | 26 |

| DABH | 8.9 | 32 |

| Data from ReaxFF MD simulations at 2500 K. nih.gov |

Iv. Derivatization and Analog Development Based on P Hydroxyphenyl T Butylamine Structure

Design Principles for Novel Phenolic Amine Derivatives

The design of new phenolic amine derivatives is a strategic process aimed at optimizing molecular interactions with biological targets and improving drug-like properties. Key principles include modulating lipophilicity, steric interactions, and electronic character to enhance efficacy and metabolic stability. researchgate.net

Core design strategies often involve:

Lipophilicity Modulation : The balance between hydrophilicity and lipophilicity is critical. For instance, in the design of GPR88 agonists, the lipophilicity of an alkoxy group on the phenyl ring was found to be favorable for potency. nih.gov Adjusting this property can influence solubility, membrane permeability, and binding affinity. nih.govnih.gov

Steric Bulk Optimization : The size and shape of substituents are tailored to fit within the binding pockets of target proteins. Early structure-activity relationship (SAR) studies on certain agonist scaffolds indicate that there can be limited steric tolerance at specific sites, where even small modifications can lead to a complete loss of potency. nih.gov The bulky t-butyl group itself is a key steric feature, and its replacement or modification is a central aspect of analog design.

Hydrogen Bonding Modification : The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. researchgate.net Design strategies may involve protecting this group, replacing it with a bioisostere, or introducing other functional groups that can form favorable hydrogen bond interactions within a receptor's active site. researchgate.netnih.gov

Metabolic Stability Enhancement : Phenolic groups are often susceptible to rapid metabolism. A primary design principle is the replacement of the phenol (B47542) with bioisosteric groups that mimic its biological activity while being less prone to metabolic degradation, thereby improving bioavailability. researchgate.net

Conformational Locking : Introducing conformational constraints, for example through intramolecular hydrogen bonds or by incorporating ring structures, can pre-organize the molecule into its bioactive conformation. This can increase binding affinity and selectivity. nih.gov

Synthesis of Conjugates and Adducts Utilizing p-Hydroxyphenyl-t-butylamine as a Building Block

The this compound structure is a valuable building block for synthesizing more complex molecules, including conjugates and adducts, through various chemical reactions. The reactive sites—the activated aromatic ring, the phenolic hydroxyl, and the amine nitrogen—allow for diverse synthetic transformations.

One of the most common methods for creating adducts from phenolic compounds is the Mannich reaction . This reaction involves the aminomethylation of an active hydrogen on the phenolic ring (ortho to the hydroxyl group) with formaldehyde (B43269) and a secondary or primary amine. nih.gov While this compound itself contains a primary amine, its phenolic portion is susceptible to this reaction. For example, the aminomethylation of phenolic ketones using primary amines like methylamine (B109427) can lead to the formation of bis-Mannich bases. nih.gov Similarly, chalcone (B49325) analogues derived from 4-hydroxyacetophenone can be functionalized via the Mannich reaction. nih.gov In a related synthesis, isoliquiritigenin, a phenolic compound, was modified using various amines, including tert-butylamine (B42293), to produce aminomethylated derivatives. mdpi.com

Conjugate addition reactions also utilize phenolic scaffolds. For instance, the synthesis of a biomimetic conjugate was achieved using a protected p-hydroxyphenyl moiety that was designed to react with a protein. nih.gov The phenolic hydroxyl group often requires protection with a group like tert-butyloxycarbonyl (BOC) during such synthetic steps to prevent unwanted side reactions. nih.gov

Furthermore, the p-hydroxyphenyl moiety is used in the synthesis of advanced materials. Monomers such as 2-t-butyl-9,10-di(p-hydroxyphenyl)anthracene have been synthesized and subsequently used to create light-emitting polymers through aromatic nucleophilic substitution reactions, demonstrating the utility of this scaffold beyond medicinal chemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies in Mechanistic and Molecular Design Contexts

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For phenolic amines, these studies typically focus on modifications to the aromatic ring and the amine substituent.

The type and position of substituents on the aromatic ring profoundly influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. msu.edulibretexts.org The hydroxyl group of the phenol is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electrons by resonance. libretexts.org

Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and generally increasing the rate of electrophilic substitution. msu.edulibretexts.org In the context of biological activity, these groups can enhance binding to receptors that have electron-poor regions. However, the effect is position-dependent. Studies on phenethylamine (B48288) derivatives showed that a methoxy group at certain positions did not noticeably impact binding affinity to the 5-HT₂A receptor. biomolther.org

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and halogens decrease the electron density of the ring, deactivating it toward electrophilic attack. msu.edulibretexts.org Halogens are an interesting case; while they are deactivating due to their strong inductive effect, they are still ortho-, para-directing because their lone pairs can stabilize the reaction intermediate via resonance. libretexts.orglibretexts.org In SAR studies of β₂-adrenoceptor agonists, introducing a fluorine atom to the phenyl ring of the side chain had a position-dependent effect on activity, with para-substitution being more favorable than ortho- or meta-substitution. acs.org

The following table summarizes the effects of various aromatic ring substituents on the activity of phenethylamine-related scaffolds based on findings from receptor binding assays.

The amine group is a key determinant of a molecule's basicity and nucleophilicity, and its substituents dictate steric hindrance around the nitrogen atom. uomustansiriyah.edu.iq The t-butyl group in this compound is particularly noteworthy for its significant steric bulk.

Steric Effects : The size of the alkyl groups attached to the nitrogen can dramatically influence reactivity and biological activity. Large, bulky groups like t-butyl or cyclohexyl can hinder the nitrogen's ability to act as a nucleophile. mdpi.comresearchgate.net However, in a receptor binding context, a bulky group may be ideal if it fits into a large hydrophobic pocket. SAR studies on β₂-agonists showed that a t-butyl substituent on the amine resulted in excellent activity (pEC₅₀ = 11.42), whereas replacing it with a larger cyclohexyl group decreased activity (pEC₅₀ = 10.06). acs.org This highlights a specific steric preference in the receptor.

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. uomustansiriyah.edu.iq Generally, the basicity of amines follows the trend of secondary > primary > tertiary in aqueous solution, a result of a combination of inductive and solvation effects. The high basicity of the amine group allows it to be protonated at physiological pH, which is often crucial for forming ionic interactions with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor binding site.

The following table details SAR findings related to modifications of the amine group in related scaffolds.

Exploration of Bio-isosteric Replacements in Related Scaffolds

Bioisosteric replacement is a cornerstone strategy in drug design used to improve a molecule's properties while retaining its desired biological activity. nih.gov The phenol group, in particular, is a frequent target for bioisosteric replacement due to its susceptibility to metabolic processes like glucuronidation and sulfation, which can lead to rapid clearance from the body. researchgate.net

Common bioisosteres for the phenol group include a variety of acidic N-H containing heterocycles. researchgate.net The following table lists several established phenol bioisosteres.

V. Computational and Theoretical Chemistry Studies of P Hydroxyphenyl T Butylamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of p-hydroxyphenyl-t-butylamine. rasayanjournal.co.inchemrxiv.org These methods provide a detailed description of electron distribution and orbital energies, which are fundamental to the molecule's reactivity and stability. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity and kinetic stability of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability. researchgate.net

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. researchgate.net The locations of these orbitals also provide insight into reactive sites. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

No specific energy values for this compound were found in the provided search results. The table is a template for such data.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is a valuable tool for identifying sites for electrophilic and nucleophilic reactions. uantwerpen.be The MEP map uses a color spectrum where red indicates regions of high electron density (negative potential) and blue represents areas of electron deficiency (positive potential). researchgate.net

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons, making it a prime target for electrophilic attack. proteopedia.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. proteopedia.org This information is vital for understanding the molecule's interactions with other polar species and its participation in hydrogen bonding. science.gov

Natural Bond Orbital (NBO) analysis offers a detailed view of the electron density distribution in terms of localized bonds and lone pairs, providing insights into bonding, charge transfer, and hyperconjugative interactions. uni-muenchen.deresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atom to the antibonding π* orbitals of the phenyl ring. researchgate.net This type of interaction, quantified by the second-order perturbation energy (E(2)), signifies a stabilizing hyperconjugative effect. nih.gov The analysis also calculates natural atomic charges, which would confirm the high negative charge on the oxygen atom. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

The presence of both a hydroxyl (-OH) and an amine (-NH2) group in this compound makes it highly capable of forming intermolecular hydrogen bonds. science.gov The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. beilstein-journals.org These directional interactions are the primary forces driving the self-assembly of molecules into larger, ordered structures such as dimers or more extended networks in the solid state. mdpi.comrsc.orgnih.gov Computational modeling can predict the geometries and stabilities of these supramolecular assemblies. science.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting and interpreting various spectroscopic data. researchgate.net By computing vibrational frequencies using methods like DFT, researchers can assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and helping to elucidate the nature of the electronic transitions involved. mdpi.com These theoretical predictions, when compared with experimental spectra, serve to validate the computational models and provide a deeper understanding of the molecule's properties. nih.gov

Computational Design Principles for Modified this compound Structures

The modification of the this compound scaffold is a strategic endeavor in medicinal chemistry and materials science, aimed at fine-tuning its physicochemical and biological properties. Computational chemistry serves as a powerful predictive tool in this process, enabling the rational design of novel derivatives with enhanced or specific functionalities. By employing a range of theoretical models, researchers can forecast the impact of structural alterations on a molecule's behavior, thereby guiding synthetic efforts toward the most promising candidates and minimizing trial-and-error experimentation.

Key computational strategies, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and quantum chemical calculations, form the bedrock of these design principles. These methods provide deep insights into how changes in substituents, stereochemistry, and electronic distribution within the this compound framework can influence its interactions with biological targets or its intrinsic molecular properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in establishing mathematical correlations between the structural features of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR studies are particularly valuable. These models help to identify the key steric and electronic features that govern a molecule's potency and selectivity.

For instance, in the development of antiparasitic agents, 3D-QSAR models have been built using pharmacophore hypotheses. researchgate.net A typical pharmacophore model for related amine-based compounds might include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. The alignment of a training set of molecules against such a hypothesis allows for the generation of predictive models. researchgate.net These models can then be used to screen virtual libraries of novel this compound derivatives, prioritizing those that best fit the pharmacophore and are predicted to have high activity.

Docking results can also inform QSAR studies by revealing crucial active substituents. For example, studies on related compounds have shown that hydroxyl groups, such as the one in the p-hydroxyphenyl moiety, are often crucial for interacting with key residues in biological targets. researchgate.net

Table 1: Example of Pharmacophore Features Used in QSAR Studies for Amine Derivatives

| Feature | Description | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond (e.g., -OH, -NH). | Essential for specific recognition and binding to target sites. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) that can accept a hydrogen atom in a hydrogen bond. | Crucial for anchoring the molecule within a binding pocket. |

| Hydrophobic Group (HY) | A nonpolar group (e.g., alkyl, aryl) that avoids contact with water. | Important for entering hydrophobic pockets in proteins and for membrane permeability. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can participate in π-π stacking or hydrophobic interactions. |

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is fundamental in designing modified this compound structures for specific biological targets. Docking simulations can elucidate the binding mode of the parent compound and predict how modifications will affect this interaction.

For example, Schiff base derivatives formed from related hydroxybenzaldehydes and amines have been studied using molecular docking to understand their antibacterial mechanisms. researchgate.nettandfonline.com In one study, a Schiff base compound demonstrated a moderate binding affinity for the GyrB protein in E. coli with a calculated binding energy of -4.26 kcal/mol. tandfonline.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. This information is critical for design; for instance, identifying an unoccupied hydrophobic pocket near the t-butyl group could suggest that replacing it with a larger alkyl or benzyl (B1604629) group might enhance binding affinity.

Computational screening of millions of drug candidates against biological targets is now a feasible strategy, helping to make drug discovery more efficient. researchgate.net

Table 2: Illustrative Docking Results for a Hypothetical this compound Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | Indicates a favorable binding interaction with the target protein. |

| Interacting Residues | Tyr234, Asp81, Val120 | Specific amino acids in the binding site that form key contacts. |

| Key Interactions | H-bond with Asp81 (p-hydroxyl group), Hydrophobic contact with Val120 (t-butyl group), π-π stacking with Tyr234 (phenyl ring) | Details the nature of the forces stabilizing the ligand-receptor complex. |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations provide invaluable data on molecular geometry, charge distribution, orbital energies (HOMO/LUMO), and reaction energetics. acs.orguantwerpen.be

DFT can be used to:

Optimize Molecular Geometry: Predict the most stable 3D conformation of a modified structure, including crucial bond lengths and dihedral angles. For example, in a related imidazole (B134444) derivative, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were used to determine bond lengths, which were then compared with experimental data. uantwerpen.be

Calculate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Modifying the this compound structure with electron-donating or electron-withdrawing groups will alter this gap, a change that can be precisely quantified by DFT.

Model Reaction Mechanisms: DFT is used to study reaction barriers and thermodynamics, such as the proton transfer between a phenol (B47542) and an amine. acs.org This is relevant for understanding the acid-base properties of the p-hydroxyl and t-butylamine groups and how modifications might influence the pKa values of the molecule.

| Mulliken Atomic Charges | Calculated partial charge on each atom. | Helps identify nucleophilic and electrophilic sites for potential reactions or interactions. acs.org |

By integrating these computational approaches, a comprehensive in-silico profile of novel this compound derivatives can be generated. This allows for a systematic and rational design process, where molecules are virtually screened and optimized for desired properties before being committed to chemical synthesis.

Vi. Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand Precursor

In the field of asymmetric synthesis, where the selective production of a single enantiomer is paramount, p-hydroxyphenyl-t-butylamine and its derivatives serve as important precursors for the synthesis of chiral ligands. wikipedia.orguwindsor.ca Chiral ligands are instrumental in controlling the stereochemical outcome of a reaction, and the structural rigidity and specific stereoelectronic properties of ligands derived from this compound can lead to high levels of enantioselectivity in various transformations. sioc-journal.cn

The presence of both a phenolic hydroxyl group and an amino group allows for the stepwise and controlled introduction of chirality and other functional groups. For instance, the nitrogen atom can be readily functionalized to create a range of Schiff bases, amides, or more complex chelating structures. The tert-butyl group, with its significant steric bulk, plays a crucial role in creating a well-defined chiral environment around a metal center, thereby influencing the approach of substrates and reagents. researchgate.net

Researchers have successfully synthesized a variety of chiral ligands starting from precursors related to this compound. These ligands have been effectively employed in transition-metal-catalyzed reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. researchgate.net The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific catalytic process.

Utilization in Catalyst Design and Optimization

The design and optimization of catalysts are central to modern organic synthesis, and this compound derivatives have found utility in this area. The bifunctional nature of the molecule, possessing both a Lewis basic amine site and a potentially acidic phenolic proton, allows for its involvement in various catalytic cycles. arizona.edu

One notable application is in the development of ligands for transition metal catalysts. The nitrogen and oxygen atoms can coordinate to a metal center, forming stable chelate complexes. The electronic properties of the aromatic ring and the steric hindrance provided by the t-butyl group can be systematically modified to modulate the reactivity and selectivity of the catalyst. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electron density at the metal center, thereby affecting its catalytic activity.

Furthermore, the amine functionality itself can act as a catalyst. Primary amines, such as tert-butylamine (B42293), have been shown to be effective in promoting certain organic reactions. acs.org The principles of using simple amines as catalysts can be extended to derivatives of this compound, where the phenolic group might participate in substrate activation through hydrogen bonding or act as a proton shuttle.

The following table summarizes selected research findings on the application of related structures in catalyst design:

| Catalyst/Ligand Type | Reaction Type | Key Findings |

| Chiral Schiff base-titanium complexes | Asymmetric silylcyanation of aldehydes | Highly enantioselective, demonstrating the effectiveness of the chiral environment. kobe-u.ac.jp |

| Chiral Schiff base-zinc complexes | Enantioselective alkylation of aldehydes | The complexes generated from chiral Schiff bases and dialkylzincs act as the catalyst. kobe-u.ac.jp |

| N,N,P Schiff base ligands | Copper-catalyzed 1,4-addition of dialkylzincs to enones | High enantioselectivity (99% ee) was achieved with low catalyst loading. kobe-u.ac.jp |

| Primary amino acid-derived catalysts on polystyrene support | Asymmetric researchgate.netarizona.edu-Wittig rearrangement | Excellent reactivity and good enantioselectivities were observed. nih.gov |

Employment in Complex Molecule Construction as a Versatile Intermediate

The chemical functionalities present in this compound make it a versatile intermediate for the construction of more complex molecular scaffolds. The aromatic ring, the hydroxyl group, and the amino group each provide a handle for a variety of chemical transformations, allowing for the strategic elaboration of the molecule in multiple directions.

The phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions. It can also direct ortho-lithiation, enabling the introduction of substituents at the positions adjacent to the hydroxyl group. The amino group can undergo a wide range of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These imines can then serve as electrophilic partners in nucleophilic addition reactions.

The combination of these reactive sites allows for the synthesis of a diverse array of molecules, including those with potential biological activity. For instance, the core structure of this compound can be found embedded within larger, more complex pharmaceutical agents or natural product analogues. The ability to selectively modify different parts of the molecule is a key advantage in multistep synthetic sequences.

An example of its utility is in the synthesis of bis(2-hydroxyphenyl)phenylamine, where related phenolic amine structures are key building blocks. researchgate.net The synthesis of such complex amines highlights the utility of simpler hydroxyphenylamine derivatives as starting materials.

Contribution to Novel Polymer Architectures and Materials Science (excluding properties of materials)

In the field of materials science, this compound and its derivatives can serve as monomers or functional building blocks for the creation of novel polymer architectures. The presence of two reactive functional groups (hydroxyl and amino) allows for its participation in step-growth polymerization reactions.

For example, the amino group can react with diacyl chlorides or diepoxides, while the hydroxyl group can react with diisocyanates or be converted into other reactive functionalities. This dual reactivity enables the formation of a variety of polymer types, including polyamides, polyimides, polyurethanes, and polyethers. The rigid aromatic ring and the bulky t-butyl group can impart specific structural characteristics to the resulting polymer chains, influencing their packing and morphology.

The synthesis of polydibenzofluorenes, for instance, has utilized 2-t-butyl-9,10-di(p-hydroxyphenyl)anthracene as a monomer, showcasing how hydroxyphenyl moieties are incorporated into light-emitting polymers. researchgate.net While the properties of the final materials are outside the scope of this section, the synthetic strategies employed demonstrate the role of such building blocks in constructing these polymers. The direct reaction of substituted phenols with chlorophosphazenes to form aryloxyphosphazenes is another example of how phenolic compounds contribute to polymer synthesis. researchgate.net

Strategy for Bioorthogonal Click Chemistry Applications (excluding biological outcomes)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov "Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioorthogonal applications. researchgate.nettebubio.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nih.gov

While this compound itself is not a click chemistry reagent, its structure provides a convenient scaffold for the introduction of bioorthogonal functional groups. The amino and hydroxyl groups can be readily modified to incorporate either an azide (B81097) or a terminal alkyne.

For example, the amino group can be acylated with a reagent containing a terminal alkyne, or it can be converted to an azide via diazotization followed by treatment with an azide source. Similarly, the phenolic hydroxyl group can be alkylated with a propargyl halide to introduce a terminal alkyne, or with an azido-functionalized alkyl halide.

Once functionalized with an azide or alkyne, the resulting this compound derivative can be used as a building block in click chemistry reactions. This allows for its efficient and specific conjugation to other molecules that bear the complementary functional group. This strategy is widely used in chemical biology and materials science for the construction of complex molecular architectures, such as labeled biomolecules or functionalized polymers. The ability to use a solid support bearing an azido (B1232118) linker for the synthesis of 3'-azido-alkyl-oligonucleotides and their subsequent conjugation via click chemistry illustrates the power of this approach. researchgate.net

The following table outlines a conceptual strategy for modifying this compound for click chemistry applications:

| Functional Group to be Modified | Reagent/Reaction | Resulting Functional Group | Potential Click Reaction Partner |

| Amino Group (-NH2) | Propargyl bromide (after protection of phenol) | N-propargyl amine (alkyne) | Azide-functionalized molecule |

| Amino Group (-NH2) | Acylation with an alkyne-containing acyl chloride | N-alkynyl amide (alkyne) | Azide-functionalized molecule |

| Amino Group (-NH2) | Diazotization followed by reaction with sodium azide | Phenyl azide (azide) | Alkyne-functionalized molecule |

| Hydroxyl Group (-OH) | Propargyl bromide | Propargyl ether (alkyne) | Azide-functionalized molecule |

| Hydroxyl Group (-OH) | Alkylation with an azido-alkyl halide | Azido-alkyl ether (azide) | Alkyne-functionalized molecule |

This strategic functionalization opens up possibilities for incorporating the this compound motif into a wide range of molecular constructs through highly efficient and selective click chemistry.

Vii. Environmental and Atmospheric Chemical Transformations

Degradation Pathways of tert-Butylamine (B42293) and Related Compounds in the Atmosphere

Once released into the atmosphere, amines like tert-butylamine undergo photo-oxidation, leading to the formation of various degradation products, including imines, amides, nitrosamines, and nitramines. whiterose.ac.ukresearchgate.net This degradation is primarily initiated by reactions with hydroxyl (OH) radicals, which are abundant in the troposphere.

The principal atmospheric degradation pathway for tert-butylamine is initiated by hydroxyl (OH) radicals. whiterose.ac.ukacs.orgnih.gov This reaction predominantly proceeds through the abstraction of a hydrogen atom from the amino group (-NH2). acs.orgresearchgate.netwhiterose.ac.uk This initial step is crucial as it dictates the subsequent formation of various secondary products.

Combined theoretical and experimental studies, including experiments conducted at the European Photoreactor (EUPHORE) in Spain, have provided a detailed understanding of this process. whiterose.ac.ukacs.orgresearchgate.netwhiterose.ac.uk The rate of reaction between tert-butylamine and OH radicals has been measured, providing key data for atmospheric models.

| Reactant | Oxidant | Rate Constant (k) | Temperature (K) | Pressure (hPa) | Source(s) |

| tert-Butylamine | OH radical | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 305 ± 2 | 1015 ± 1 | whiterose.ac.ukacs.orgwhiterose.ac.uk |

This interactive table summarizes the experimentally determined rate constant for the reaction between tert-butylamine and hydroxyl radicals under simulated atmospheric conditions.

The abstraction of a hydrogen atom from the amino group is favored over abstraction from the methyl groups. acs.org This leads to the formation of the (CH₃)₃CNH radical, which then undergoes further reactions in the atmosphere.

Formation of Atmospheric Byproducts and their Chemical Fates

The atmospheric degradation of tert-butylamine in the presence of nitrogen oxides (NOx) results in a variety of gaseous byproducts. whiterose.ac.ukacs.orgresearchgate.net The reaction pathways have been elucidated through a combination of laboratory experiments and quantum chemistry studies.

The initial (CH₃)₃CNH radical reacts with oxygen (O₂) to form a peroxy radical, which subsequently reacts with nitric oxide (NO) to yield an alkoxy-type radical, (CH₃)₃CNO. This radical is a key intermediate that leads to the major observed products.

Major Products:

tert-Butylnitramine ((CH₃)₃CNHNO₂): This is a significant product formed from the reaction pathway. acs.orgresearchgate.netwhiterose.ac.uk

Acetone (B3395972) ((CH₃)₂CO): Acetone is another main product. acs.orgresearchgate.netwhiterose.ac.uk Its formation occurs via the reaction of intermediate products like tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer tert-butylhydroxydiazene ((CH₃)₃CN=NOH) with OH radicals. whiterose.ac.uknih.govwhiterose.ac.uk This reaction yields nitrous oxide (N₂O) and the tert-butyl radical ((CH₃)₃Ċ), which is then converted to acetone and formaldehyde (B43269). whiterose.ac.ukwhiterose.ac.uk

Minor Products:

Formaldehyde (CH₂O) acs.orgwhiterose.ac.uk

2-Methylpropene ((CH₃)₂C=CH₂) acs.orgwhiterose.ac.uk

Acetamide (CH₃CONH₂) acs.orgwhiterose.ac.uk

Propan-2-imine ((CH₃)₂C=NH) acs.orgwhiterose.ac.uk

| Product Type | Compound Name | Chemical Formula | Source(s) |

| Major | tert-Butylnitramine | (CH₃)₃CNHNO₂ | acs.orgresearchgate.netwhiterose.ac.ukyork.ac.uk |

| Major | Acetone | (CH₃)₂CO | acs.orgresearchgate.netwhiterose.ac.ukyork.ac.uk |

| Minor | Formaldehyde | CH₂O | acs.orgwhiterose.ac.ukyork.ac.uk |

| Minor | 2-Methylpropene | (CH₃)₂C=CH₂ | acs.orgwhiterose.ac.ukyork.ac.uk |

| Minor | Acetamide | CH₃CONH₂ | acs.orgwhiterose.ac.ukyork.ac.uk |

| Minor | Propan-2-imine | (CH₃)₂C=NH | acs.orgwhiterose.ac.ukyork.ac.uk |

This interactive table lists the major and minor atmospheric byproducts identified from the OH-initiated degradation of tert-butylamine in the presence of NOx.

Theoretical Modeling of Environmental Persistence and Transformation

Theoretical modeling has been indispensable for understanding the complex reaction mechanisms of tert-butylamine in the atmosphere. whiterose.ac.ukresearchgate.net Quantum chemistry calculations, particularly using methods like M06-2X/aug-cc-pVTZ, have been employed to map the potential energy surface of the reaction between tert-butylamine and OH radicals. researchgate.netresearchgate.net

These computational studies help in:

Identifying Reaction Pathways: Modeling elucidates the different possible routes for hydrogen abstraction and subsequent reactions. researchgate.netacs.org

Calculating Reaction Barriers: Theoretical calculations determine the energy barriers for different reaction steps, which helps in predicting the most favorable pathways. researchgate.net

Validating Experimental Results: The predicted products and branching ratios from theoretical models are compared with experimental data from smog chamber studies to build a comprehensive and validated chemical mechanism. researchgate.netwhiterose.ac.uk

Master equation modeling is also used to investigate the kinetics of pivotal reaction steps, providing a more complete picture of the atmospheric fate of the intermediate products. researchgate.net

Role in Atmospheric Particle Formation Processes

A significant finding from studies on tert-butylamine's atmospheric degradation is its role in new particle formation. whiterose.ac.ukacs.org The photo-oxidation of tert-butylamine is consistently accompanied by strong aerosol formation. researchgate.netcopernicus.org

This particle formation is primarily driven by an acid-base reaction between the parent amine (tert-butylamine) and photochemically generated nitric acid (HNO₃). whiterose.ac.ukacs.orgwhiterose.ac.uk This reaction produces tert-butylaminium nitrate (B79036), a salt with low volatility, which readily condenses to form new particles or contributes to the growth of existing aerosols. whiterose.ac.ukwhiterose.ac.uk The addition of tert-butylamine has been shown to enhance particle formation from the oxidation of sulfur dioxide (SO₂) by orders of magnitude, suggesting that atmospheric amines can significantly influence nucleation events and cloud formation processes. copernicus.org

| Parameter | Value | Temperature (K) | Source(s) |

| Compound | tert-Butylaminium nitrate | whiterose.ac.ukacs.orgwhiterose.ac.uk | |

| Vapor Pressure | 5.1 × 10⁻⁶ Pa | 298 | whiterose.ac.ukacs.orgwhiterose.ac.uk |

| Enthalpy of Vaporization (ΔvapH) | 80 ± 16 kJ mol⁻¹ | researchgate.net |

This interactive table summarizes the measured properties of tert-butylaminium nitrate aerosol, highlighting its low volatility which promotes atmospheric particle formation.

Viii. Advanced Analytical Techniques in the Study of P Hydroxyphenyl T Butylamine

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise structure of p-Hydroxyphenyl-t-butylamine, with various methods offering complementary information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for confirming the molecular structure of this compound and probing the mechanisms of reactions in which it participates. Techniques such as ¹H NMR and ¹³C NMR provide unambiguous data on the connectivity and chemical environment of atoms within the molecule. nih.gov In mechanistic studies, NMR can be used to monitor chemical transformations in real-time. For example, by observing the shifts in the proton signals of the aromatic ring or the amine group, researchers can gain insights into reaction intermediates and coordination complexes. researchgate.net The progress of a reaction can be tracked by monitoring the disappearance of reactant signals and the corresponding appearance of product signals, allowing for kinetic and mechanistic analysis. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the given functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenolic -OH | 4.5 - 5.5 | Singlet (broad) |

| ¹H | Aromatic -CH- (ortho to OH) | 6.7 - 6.9 | Doublet |

| ¹H | Aromatic -CH- (meta to OH) | 7.0 - 7.2 | Doublet |

| ¹H | Amine -NH- | 1.0 - 3.0 | Singlet (broad) |

| ¹H | t-Butyl -CH₃ | 1.2 - 1.4 | Singlet |

| ¹³C | Aromatic C-OH | 150 - 155 | Singlet |

| ¹³C | Aromatic C-NH | 140 - 145 | Singlet |

| ¹³C | Aromatic -CH- | 115 - 130 | Singlet |

| ¹³C | t-Butyl Quaternary C | 50 - 55 | Singlet |

| ¹³C | t-Butyl -CH₃ | 28 - 32 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. americanpharmaceuticalreview.comrsc.org For this compound, key vibrational bands include the O-H stretching of the phenol (B47542) group, N-H stretching of the amine, C-H stretching of the aromatic ring and the t-butyl group, and aromatic C=C ring stretches. researchgate.net Analysis of these spectra can confirm the presence of these groups and provide information on intermolecular interactions, such as hydrogen bonding, by observing shifts in band positions and changes in band shapes. americanpharmaceuticalreview.comnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Amine | 3300 - 3500 | Medium | Medium |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 | Medium | Strong |

| C-H Stretch (sp³) | t-Butyl | 2850 - 3000 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium-Weak |

| C-O Stretch | Phenol | 1200 - 1260 | Strong | Medium-Weak |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to monitor its transformations during chemical reactions. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for reaction monitoring. nih.gov Researchers can track the consumption of the parent compound and the formation of intermediates and final products by monitoring their respective mass-to-charge (m/z) ratios over time. mdpi.com This allows for the rapid identification of reaction products and byproducts in complex mixtures without the need for extensive purification. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govnih.gov This technique involves directing X-rays at a single crystal of this compound and analyzing the resulting diffraction pattern. wordpress.com The analysis yields a precise electron density map from which the exact positions of all atoms can be determined. nih.gov This provides invaluable data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and elucidates intermolecular forces, such as hydrogen bonds between the phenolic hydroxyl and amine groups of adjacent molecules, which dictate the material's solid-state properties. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly employed method. researchgate.net A reversed-phase HPLC (RP-HPLC) method, likely using a C18 column, would be suitable for separating the moderately polar this compound from both more polar and less polar impurities. sielc.com For assessing the purity of a synthesized batch, HPLC provides quantitative data on the main compound and any detectable impurities. nih.gov In cases involving related compounds, specialized techniques like ion chromatography have been developed for the analysis of components such as tert-butylamine (B42293). nih.gov

Table 3: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are utilized to investigate the redox properties of this compound, primarily focusing on the phenolic hydroxyl group. The phenol moiety is susceptible to oxidation, and techniques like cyclic voltammetry can be used to determine its oxidation potential. This analysis provides insight into the compound's electron-donating capabilities and its potential as an antioxidant. The electrochemical behavior of phenolic compounds can be studied at modified electrodes to enhance sensitivity and selectivity. nih.gov Such studies can also be part of a broader analysis to assess how molecular structure influences redox activity, as demonstrated in bioassays involving similar phenolic structures where electrochemical readouts monitor enzyme activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for p-Hydroxyphenyl-t-butylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Alkylation of p-Hydroxyphenethylamine : React p-hydroxyphenethylamine with t-butyl bromide in a polar aprotic solvent (e.g., DMF) under alkaline conditions (K₂CO₃/NaH). Monitor progress via TLC .

- Reductive Amination : Use p-hydroxybenzaldehyde and t-butylamine with NaBH₄ or NaBH3CN as reducing agents. Optimize pH (6-7) to favor imine intermediate formation .

- Optimization :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (irritation risk at >5 ppm) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

Methodological Answer:

- Modification Strategies :

- Assays :

Q. What methodologies are employed to study the metabolic pathways of this compound in vivo?

Methodological Answer:

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

Methodological Answer:

Q. How can computational modeling (e.g., QSPR, molecular docking) predict the physicochemical properties of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.